(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone
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Description
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Biological Activity
The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of the compound is C19H18N4O, and it features a benzimidazole core fused with a piperazine-substituted pyridine. The structural complexity is indicative of its potential interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C19H18N4O |
Molecular Weight | 350.4 g/mol |
SMILES | O=C(c1cccnc1)N1CCn2c1nc1ccccc12 |
Antimicrobial Activity
Research shows that imidazole derivatives exhibit significant antimicrobial properties. Studies have reported that compounds with similar structures to the target compound demonstrate efficacy against various bacterial strains and fungi. For instance, derivatives of benzimidazole have been documented to possess broad-spectrum antimicrobial activity, suggesting that the target compound may also exhibit similar properties .
Anticancer Potential
The benzimidazole moiety is well-known for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specific studies have highlighted the effectiveness of related compounds in targeting pathways involved in tumor growth and metastasis .
The proposed mechanisms through which benzimidazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, particularly against kinases involved in cancer progression.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signal Transduction Pathways : The ability to influence signaling pathways related to cell survival and apoptosis is a key feature of these compounds .
Study 1: Antimicrobial Efficacy
A study published in Frontiers in Pharmacology evaluated various benzimidazole derivatives for their antimicrobial activity. The results indicated that certain modifications to the imidazole ring enhanced antibacterial potency against Gram-positive and Gram-negative bacteria. The target compound's structure suggests it may similarly benefit from such modifications .
Study 2: Anticancer Activity
In another research effort, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for anticancer activity. Results showed significant inhibition of proliferation in breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that the target compound may also be effective against similar cancer types due to its structural similarities .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[4-(4-methylpiperazin-1-yl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-23-8-10-24(11-9-23)15-6-7-21-17(14-15)19(27)26-13-12-25-18-5-3-2-4-16(18)22-20(25)26/h2-7,14H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQNKMNITPSKGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.